REACTION_CXSMILES
|
Cl.Cl.Cl.Cl.[NH2:5][C:6]1[C:11]([NH2:12])=[CH:10][C:9]([NH2:13])=[C:8]([NH2:14])[C:7]=1[CH3:15].[Sn].[OH-].[Na+]>O>[NH2:5][C:6]1[C:11]([NH2:12])=[CH:10][C:9]([NH2:13])=[C:8]([NH2:14])[C:7]=1[CH3:15] |f:0.1.2.3.4,6.7,^3:15|
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Name
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|
Quantity
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60.59 g
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Type
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reactant
|
Smiles
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Cl.Cl.Cl.Cl.NC1=C(C(=C(C=C1N)N)N)C
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Name
|
|
Quantity
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0.36 g
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Type
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reactant
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Smiles
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[Sn]
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Name
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|
Quantity
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300 g
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Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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added to the stirring TAT.4HCl solution
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Type
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STIRRING
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Details
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The solution was stirred for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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free base TAT precipitated out of the solution as the solution
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Type
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TEMPERATURE
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Details
|
cooled down to room temperature (18 hours)
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Duration
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18 h
|
Type
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FILTRATION
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Details
|
The precipitate was recovered by filtration
|
Type
|
WASH
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Details
|
washed with deaerated water (20 mL) and deaerated methanol (20 mL)
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Type
|
CUSTOM
|
Details
|
This resulted in a crystalline beige solid
|
Type
|
CUSTOM
|
Details
|
being isolated in 82% yield (25.2 g)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=C(C=C1N)N)N)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |